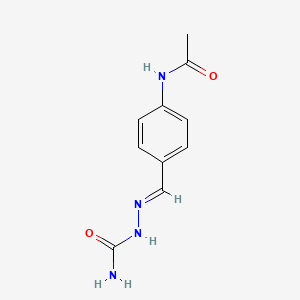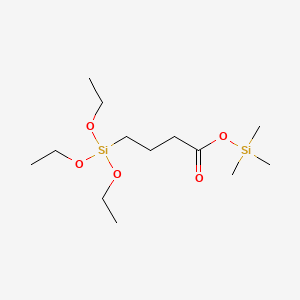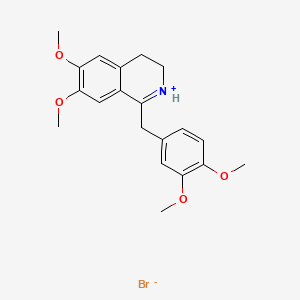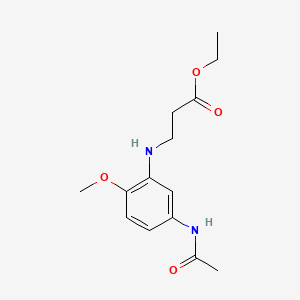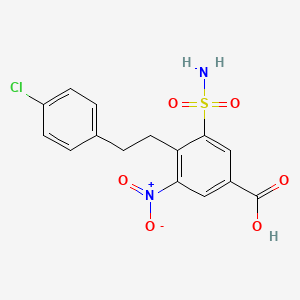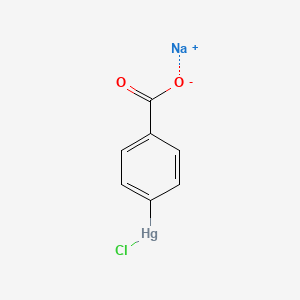![molecular formula C14H14ClNO4 B13754505 2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane CAS No. 2499-47-0](/img/structure/B13754505.png)
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane is a complex organic compound that features a chloromethyl group, a nitrophenyl group, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane typically involves multiple steps:
Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with a carbonyl compound under acidic conditions.
Introduction of the Chloromethyl Group: This step often involves the chloromethylation of the dioxolane ring using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Nitrophenyl Group: This can be done through a coupling reaction, such as a Heck reaction, where the nitrophenyl group is introduced to the butadiene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly
Properties
CAS No. |
2499-47-0 |
|---|---|
Molecular Formula |
C14H14ClNO4 |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H14ClNO4/c15-11-14(19-9-10-20-14)8-2-1-3-12-4-6-13(7-5-12)16(17)18/h1-8H,9-11H2/b3-1+,8-2+ |
InChI Key |
GGHSZBCEDMGJEK-OWEXKTHJSA-N |
Isomeric SMILES |
C1COC(O1)(CCl)/C=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(O1)(CCl)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


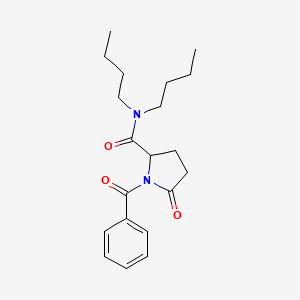
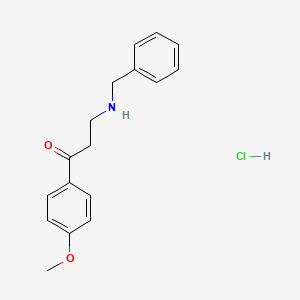
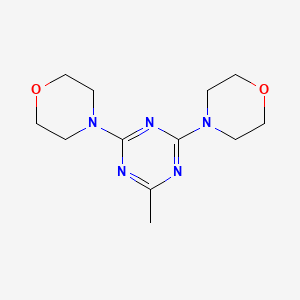
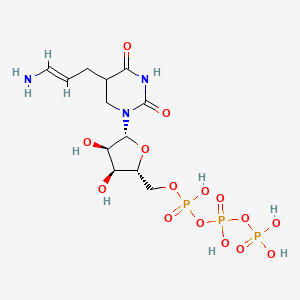
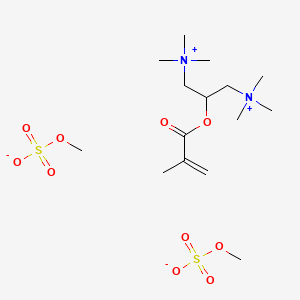
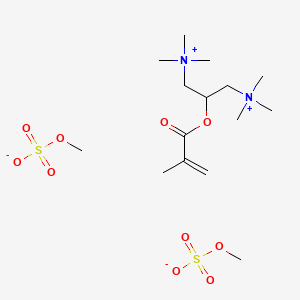
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

